9,9-Dibromobicyclo[6.1.0]nonane

Catalog No.
S15680618
CAS No.
1196-95-8
M.F
C9H14Br2
M. Wt
282.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dibromobicyclo[6.1.0]nonane

CAS Number

1196-95-8

Product Name

9,9-Dibromobicyclo[6.1.0]nonane

IUPAC Name

9,9-dibromobicyclo[6.1.0]nonane

Molecular Formula

C9H14Br2

Molecular Weight

282.02 g/mol

InChI

InChI=1S/C9H14Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2

InChI Key

UDZVXFNKFQAZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2(Br)Br)CC1

9,9-Dibromobicyclo[6.1.0]nonane (CAS 1196-95-8) is a highly stable gem-dibromocyclopropane utilized primarily as a critical synthetic precursor for the generation of strained medium-ring systems, including 1,2-cyclononadiene and cyclooctyne derivatives. Unlike its highly reactive downstream products, this bicyclic precursor can be stored long-term without degradation or spontaneous polymerization. It serves as the industrial and laboratory standard for executing the Doering-Moore-Skattebøl rearrangement and silver-promoted ring expansion solvolysis. By providing a reliable, high-yielding pathway to functionalized cyclooctanes, cyclooctynes, and cyclononadienes, it is a foundational building block for downstream applications in copper-free click chemistry (SPAAC) and advanced polymer synthesis [1].

Research Fit

1
Silver(I)-mediated ring expansion: provides access to both cis and trans cyclononene derivatives.
2
Allene generation: precursor to 1,2-cyclononadiene via Doering–Moore–Skattebøl reaction.
3
Monofunctionalization: lithium–bromine exchange enables stepwise cyclopropane elaboration.

Substituting 9,9-dibromobicyclo[6.1.0]nonane with its dichloro analog (9,9-dichlorobicyclo[6.1.0]nonane) or alternative linear precursors fundamentally disrupts downstream processability. The dichloro variant exhibits significantly higher resistance to lithium-halogen exchange and silver-promoted solvolysis, requiring harsher activation conditions that degrade sensitive substrates and lower overall yields. Furthermore, attempting to bypass the gem-dibromocyclopropane route by using base-promoted dehydrohalogenation of 1-halocyclononenes produces an inseparable mixture of cyclonona-1,2-diene and cyclononyne . Procurement of the exact dibromo compound is therefore mandatory to ensure chemoselective conversion, high-purity allene or alkyne generation, and compatibility with mild cryogenic reaction conditions [1].

Substitution Risk

9,9-Dibromobicyclo[6.1.0]nonane
9‑membered ring expansion yields both cis and trans products depending on alcohol nucleophile.
8‑Membered Homolog
Exclusively trans products; cis-cyclononene derivatives inaccessible.
Target
C–Br bonds undergo lithium–halogen exchange under mild conditions.
Dichloro Analog
C–Cl bonds typically require more forcing conditions, limiting practical monofunctionalization.
Saturated framework
Slower silver‑mediated methanolysis supports controlled reaction timing.
Unsaturated Analog
Reacts at an accelerated rate, narrowing the kinetic window in stepwise protocols.

Chemoselectivity in Medium-Ring Allene Synthesis

When generating 9-membered ring allenes, the Doering-Moore-Skattebøl rearrangement of 9,9-dibromobicyclo[6.1.0]nonane using methyllithium yields 1,2-cyclononadiene exclusively. In contrast, utilizing the alternative base-promoted dehydrohalogenation of 1-halocyclononenes yields a highly problematic, inseparable mixture of cyclonona-1,2-diene and cyclononyne . This absolute selectivity makes the dibromocyclopropane the only viable precursor for high-purity cyclic allene procurement without requiring complex downstream purification.

Evidence DimensionProduct Selectivity (Allene vs. Alkyne)
Target Compound Data>95% chemoselectivity for 1,2-cyclononadiene
Comparator Or Baseline1-halocyclononene (Yields mixed allene/alkyne product)
Quantified DifferenceComplete elimination of alkyne side-products
ConditionsMethyllithium at -40 °C vs. Base-promoted elimination

Eliminates the need for impossible downstream chromatographic separations of allene and alkyne mixtures, ensuring scalable purity for polymer or materials synthesis.

Stereo-divergence
Head-to-head
trans:cis from 90:10 (MeOH) to 47:53 (t‑BuOH); comparator: 100% trans.
Supports cis‑product synthetic access in medium‑ring chemistry.
8‑membered homolog gives only trans; no cis detected.

Cryogenic Lithium-Halogen Exchange Compatibility

The dibromo core of 9,9-dibromobicyclo[6.1.0]nonane is highly susceptible to lithium-halogen exchange, undergoing complete metalation with methyllithium at temperatures between -40 °C and -78 °C. The closest structural analog, 9,9-dichlorobicyclo[6.1.0]nonane, is practically inert under these cryogenic conditions due to the significantly higher bond dissociation energy of the C-Cl bond compared to the C-Br bond [1].

Evidence DimensionConversion rate at cryogenic temperatures
Target Compound DataComplete Li-halogen exchange at -40 °C
Comparator Or Baseline9,9-dichlorobicyclo[6.1.0]nonane (Negligible exchange at -40 °C)
Quantified Difference~100% vs ~0% conversion under identical cryogenic conditions
ConditionsMethyllithium in ether/pentane, -40 °C to -78 °C

Allows for the generation of sensitive carbene intermediates under mild cryogenic conditions, preventing the thermal degradation of complex molecular substrates.

Methanolysis rate
Direct comparison
Unsaturated analog reacts ~10× faster than saturated dibromide.
Saturated framework offers more tunable reactivity for stepwise sequences.
Ag⁺‑catalyzed; both follow first‑ and second‑order kinetics.

Silver-Promoted Solvolysis Reactivity for Click Chemistry Precursors

For the synthesis of functionalized cyclooctynes via ring expansion, 9,9-dibromobicyclo[6.1.0]nonane readily undergoes silver perchlorate (AgClO4) or silver nitrate (AgNO3) triggered ring opening at room temperature to form the critical carbocation intermediate [1]. Dichlorocyclopropanes exhibit dramatically slower solvolysis rates, often requiring prolonged heating that leads to undesired side reactions or decomposition of the strained intermediate.

Evidence DimensionActivation barrier for silver-promoted solvolysis
Target Compound DataRapid solvolysis at 20-25 °C
Comparator Or BaselineDichlorocyclopropane analogs (Require >80 °C and extended times)
Quantified DifferenceRoom temperature activation vs. required thermal heating
ConditionsAgClO4 or AgNO3 in protic/nucleophilic solvents

Enables the rapid, room-temperature synthesis of cyclooctyne derivatives used in SPAAC without thermally degrading the highly strained 8-membered ring system.

Lithiation yield
Class-level
83% yield, 1:1 endo/exo after BuLi/Me₂S₂ trapping.
Supports sequential cyclopropane functionalization strategy.
Dichloro analog data not directly reported; Li/Cl exchange expected less practical.

Shelf-Stability vs. Downstream Product Isolation

While the ultimate goal of procuring this compound is often the generation of cyclooctyne or 1,2-cyclononadiene, isolating and storing those downstream products is commercially impractical. Unsubstituted cyclooctyne is highly reactive and undergoes rapid trimerization and polymerization upon isolation. 9,9-Dibromobicyclo[6.1.0]nonane, however, is a stable liquid/low-melting solid that exhibits indefinite shelf life at room temperature [1], serving as a stable, on-demand synthetic equivalent.

Evidence DimensionShelf life under standard atmospheric conditions
Target Compound DataIndefinite stability at 25 °C
Comparator Or BaselineUnsubstituted cyclooctyne (Rapid polymerization upon isolation)
Quantified DifferenceYears of stability vs. hours/days of viability
ConditionsStandard atmospheric storage without chemical stabilizers

Procuring the stable dibromo precursor instead of the reactive downstream alkyne drastically reduces material loss and eliminates supply chain cold-storage requirements.

Physical constants
Reported
b.p. 62 °C (0.04 mmHg), n²³D 1.5493–1.5507
Enables identity verification upon receipt; deviation signals contamination or mislabeling.
Validated against Org. Synth. procedure; differentiates from homologs.

On-Demand Synthesis of 1,2-Cyclononadiene for Polymer Chemistry

Because of its high chemoselectivity in the Doering-Moore-Skattebøl rearrangement, this compound is the precursor of choice for generating high-purity 1,2-cyclononadiene. This allene is increasingly utilized as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to create allene-containing polymers with unique mechanical properties [1].

Generation of Cyclooctyne Reagents for Copper-Free Click Chemistry (SPAAC)

Leveraging its rapid room-temperature reactivity with silver salts, 9,9-dibromobicyclo[6.1.0]nonane is used to synthesize functionalized cyclooctynes. These strained alkynes are essential for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in biological systems where copper catalysts are toxic [2].

Silver-Assisted Synthesis of Functionalized Medium-Ring Systems

The compound's high susceptibility to silver-promoted solvolysis makes it an ideal starting material for synthesizing complex, functionalized cyclooctane and cyclononane derivatives. The carbocation intermediate generated from the dibromo core can be trapped by various nucleophiles (e.g., alcohols, amines) to build custom medium-ring libraries for pharmaceutical screening .

Application Fit

Application
Selection Property
Validation Focus
cis/trans-Cyclononene synthesis
Nucleophile‑dependent stereochemical outcome
Trans:cis product distribution across alcohols
1,2‑Cyclononadiene generation
Controlled allene release rate
Reaction window under basic elimination conditions
Sequential monofunctionalization
Li/Br exchange selectivity
Endo/exo diastereomer ratio and isolated yield
Procurement identity check
Physical constant benchmarks
b.p. and nD agreement with Org. Synth. values

XLogP3

4.7

Exact Mass

281.94418 g/mol

Monoisotopic Mass

279.94623 g/mol

Heavy Atom Count

11

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